(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
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Overview
Description
(5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride: is a versatile chemical compound used in various scientific research fields. It is known for its role as a reactive intermediate and a protecting group in organic synthesis, allowing for the creation of complex molecules with precision.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of (5,5-Dimethyl-1,4-dioxan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of (5,5-Dimethyl-1,4-dioxan-2-yl)methanol and methanesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high reactivity of the sulfonyl chloride group.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
Chemistry:
Protecting Group: Used as a protecting group for alcohols and amines in multi-step organic synthesis.
Reactive Intermediate: Facilitates the formation of complex molecules by acting as a reactive intermediate in various chemical reactions.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Involved in the production of agrochemical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound exerts its effects by forming covalent bonds with nucleophiles, leading to the formation of stable sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride: Similar in structure but with a different position of the methyl groups.
(5,5-Dimethyl-1,3-dioxan-2-yl)methanesulfonyl chloride: Differing in the position of the oxygen atoms in the dioxane ring.
Uniqueness:
Reactivity: (5,5-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to its specific reactivity and stability, making it a valuable intermediate in organic synthesis.
Applications: Its versatility in various scientific research applications, including chemistry, biology, medicine, and industry, sets it apart from similar compounds.
Properties
IUPAC Name |
(5,5-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-7(2)5-11-6(3-12-7)4-13(8,9)10/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLBFGZJNNWMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CO1)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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